molecular formula C11H13N3O4S B5851258 N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Cat. No. B5851258
M. Wt: 283.31 g/mol
InChI Key: ZCUPHLXYJCDWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, involves several steps including the reaction of diamines with 1,2-dicarbonyl compounds. For instance, the synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxalines demonstrates a method that could potentially be adapted for the synthesis of N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide by substituting appropriate precursors and adjusting reaction conditions (Shibinskaya et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including the target compound, is characterized by a bicyclic system with nitrogen atoms at the 1 and 4 positions of the pyrazine ring. This structural feature is crucial for the compound's chemical behavior and interactions. NMR and X-ray diffraction techniques are commonly used to elucidate the structure of such compounds, providing detailed insights into their three-dimensional conformation and electronic properties (Skorupa et al., 2004).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are critical for synthesizing complex molecules and functionalizing the quinoxaline core. The presence of the sulfonamide group in N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide adds to its reactivity, enabling the formation of new bonds and derivatives through reactions with different chemical agents (Adam et al., 2013).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. Analytical techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are employed to study these properties.

Chemical Properties Analysis

The chemical properties of N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by its functional groups and molecular structure. Studies on similar compounds provide insights into the reactivity patterns and potential chemical transformations that the target compound might undergo. Understanding these properties is crucial for its application in synthesis and drug design (Obafemi & Akinpelu, 2005).

Future Directions

The future directions for research on “N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by related compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2,3-dioxo-N-propan-2-yl-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-6(2)14-19(17,18)7-3-4-8-9(5-7)13-11(16)10(15)12-8/h3-6,14H,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUPHLXYJCDWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dioxo-N-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

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